

# Comparative Docking Analysis of Pyrimidine-Thione Analogs Targeting Ribonucleotide Reductase

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## Compound of Interest

Compound Name: 1,5-Diphenylpyrimidine-4(1H)-thione

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This guide provides a comparative overview of the molecular docking of pyrimidine-thione analogs, a class of heterocyclic compounds with therapeutic potential, against ribonucleotide reductase (RNR). RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, making it a key target for anticancer and antiviral therapies.<sup>[1][2][3]</sup> This document summarizes quantitative docking data from a representative study on pyrimidine-2-thione derivatives and presents a detailed, generalized experimental protocol for conducting such studies against human ribonucleotide reductase M1 (hRRM1).

## Quantitative Docking Data

The following table presents docking scores for a series of pyrimidine-2-thione derivatives from a study investigating their potential as antineoplastic agents. It is important to note that the original study conducted this docking against the H-RAS-GTP active form protein (PDB ID: 5P21), not ribonucleotide reductase. However, these results serve as a valuable example of the comparative binding affinities that can be determined for this class of compounds. The docking scores, representing the binding energy in kcal/mol, indicate the stability of the ligand-protein complex, with more negative values suggesting stronger binding.<sup>[4][5]</sup>

Compound ID	Structure	Docking Score (kcal/mol)
2a	4-(4-(dimethylamino)phenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione	-8.11
2b	4-(4-(dimethylamino)phenyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione	-7.99
3a	6-(4-(dimethylamino)phenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-thioxo-2,3-dihydropyrimidin-1(2H)-yl)acetamide	-8.54
3b	6-(4-(dimethylamino)phenyl)-4-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrimidin-1(2H)-yl)acetamide	-8.23
4a	4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile	-7.50
4b	6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile	-7.20
5a	5-(3-(4-(dimethylamino)phenyl)-5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione	-11.16

5b	5-(5-(4-hydroxy-3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione	-10.50
6a	5-(5-(4-hydroxy-3-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione	-9.80
6b	6-methyl-5-(1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione	-9.50

Data adapted from a study on H-RAS-GTP active form protein.[4][5]

## Experimental Protocols

This section details a generalized methodology for performing a comparative molecular docking study of pyrimidine-thione analogs against human ribonucleotide reductase M1 (hRRM1), based on established protocols.[1][2][3]

### Preparation of the Receptor (hRRM1)

- **Protein Structure Retrieval:** The three-dimensional crystal structure of the target protein, human ribonucleotide reductase M1 (hRRM1), is obtained from the Protein Data Bank (PDB). A suitable structure, for example, PDB ID: 3HND, would be selected.
- **Protein Preparation:** The downloaded PDB file is prepared for docking. This typically involves:
  - Removing all non-essential water molecules and co-crystallized ligands.

- Adding polar hydrogen atoms to the protein structure.
- Assigning Kollman charges to the protein atoms.
- Saving the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

## Preparation of Ligands (Pyrimidine-Thione Analogs)

- **Ligand Structure Generation:** The 2D structures of the pyrimidine-thione analogs are drawn using chemical drawing software like ChemDraw.
- **3D Conversion and Optimization:** The 2D structures are converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
- **Ligand Preparation for Docking:**
  - Gasteiger charges are computed and added to each ligand molecule.
  - The ligands are protonated at a physiological pH of 7.4.
  - The final prepared ligand structures are saved in the PDBQT format.

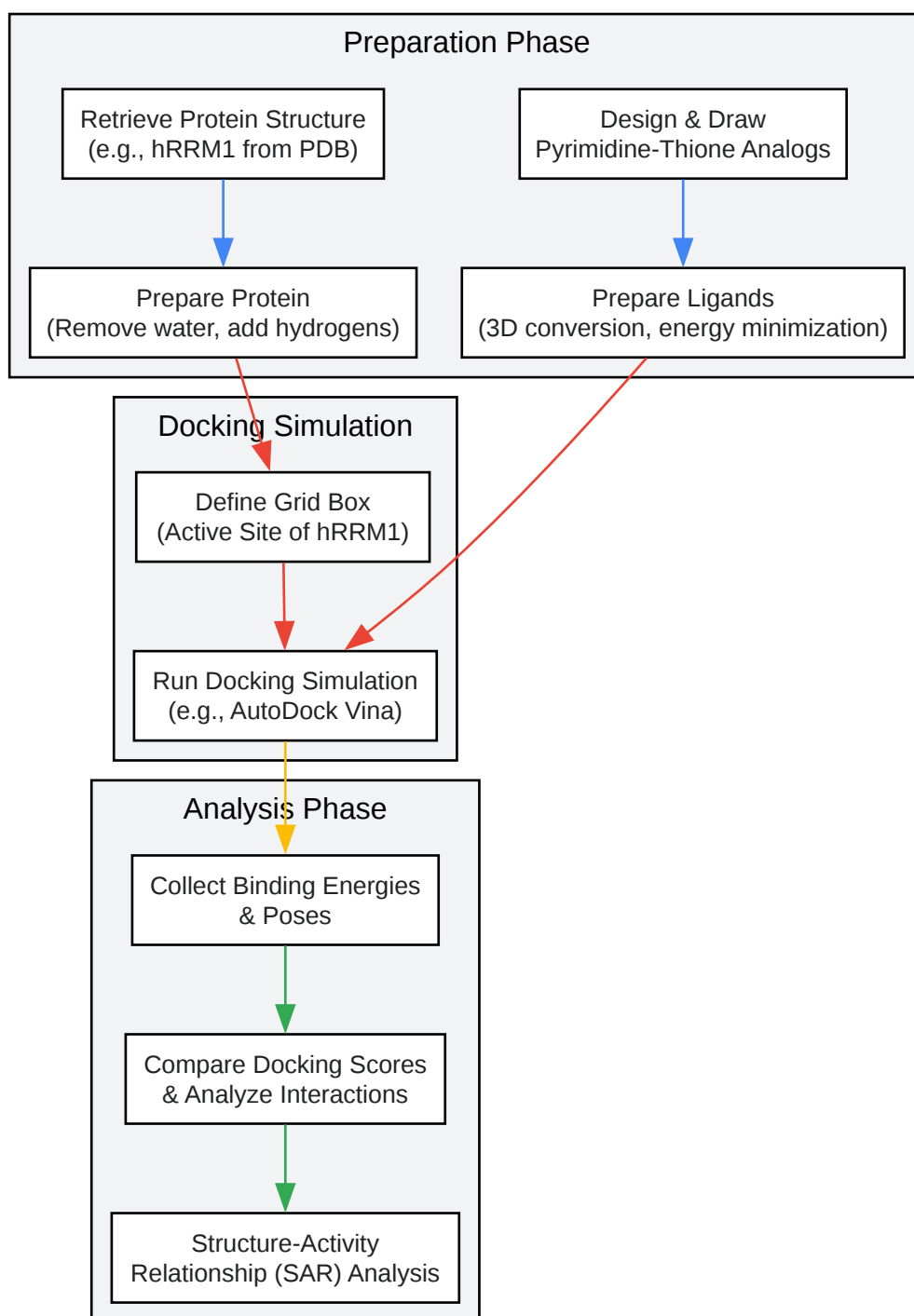
## Molecular Docking Procedure (using AutoDock Vina)

- **Grid Box Definition:** A grid box is defined to encompass the active site of hRRM1. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB structure to ensure the docking search is focused on the relevant binding pocket. For instance, grid coordinates might be set to  $x=-22.188$ ,  $y=16.448$ ,  $z=24.853$  with dimensions of  $60 \times 60 \times 60$  Å.<sup>[1]</sup>
- **Docking Simulation:** AutoDock Vina, a widely used open-source docking program, is employed to perform the docking calculations.<sup>[1][6]</sup> The program uses a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the defined grid box.

- Analysis of Results: The output from AutoDock Vina provides the binding energy (in kcal/mol) for the most favorable binding poses of each ligand. The results are analyzed to:
  - Rank the compounds based on their binding affinities.
  - Examine the hydrogen bond interactions and other non-covalent interactions between the ligand and the amino acid residues in the active site of hRRM1.

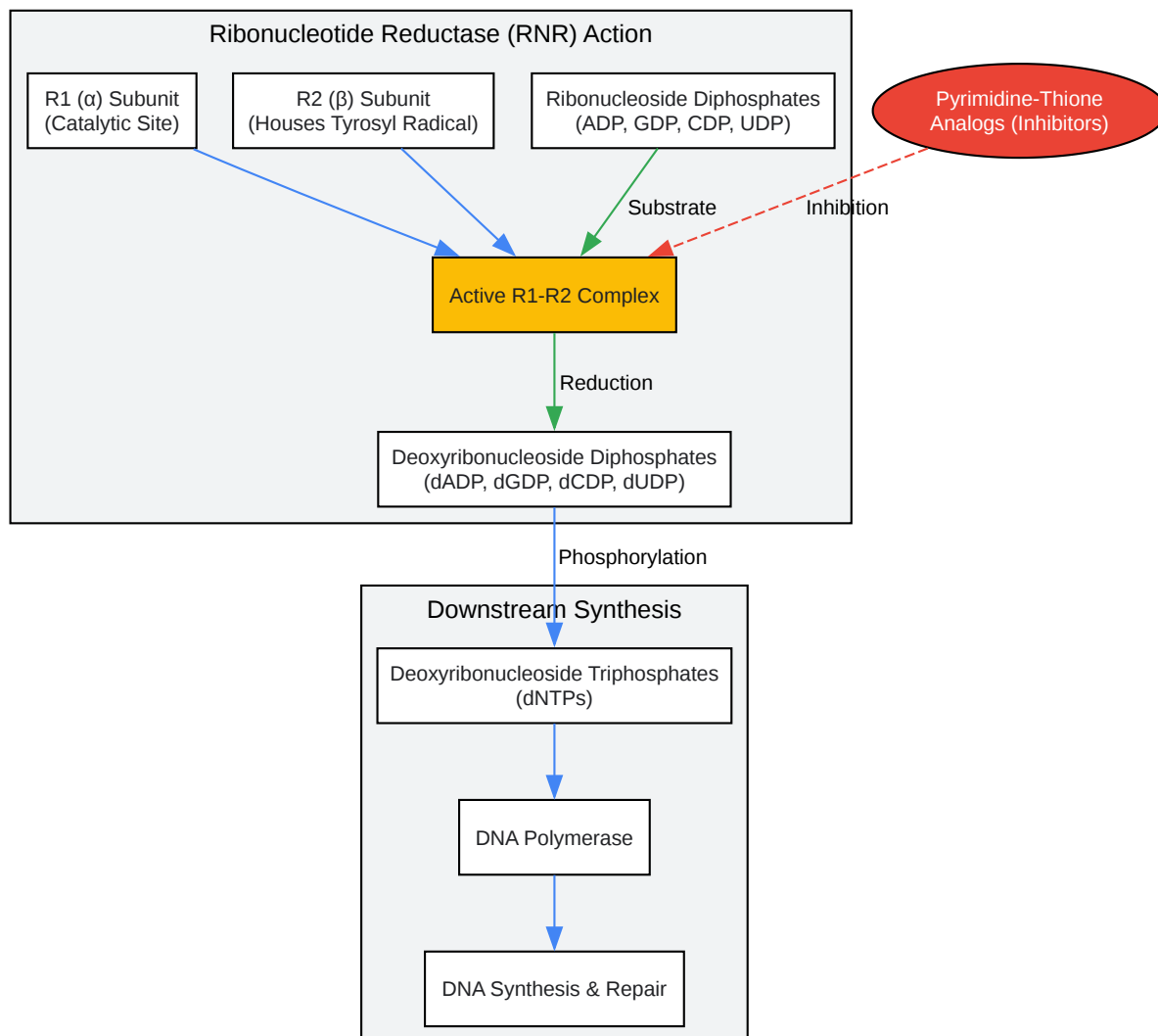
## Visualizations

The following diagrams illustrate the experimental workflow for a comparative docking study and the biological pathway of ribonucleotide reductase.



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Caption: Workflow for a comparative molecular docking study.



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## References

- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Ribonucleotide Reductase Inhibitors for Therapeutic Application in Bile Tract Cancer: An Advanced Pharmacoinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A docking model of human ribonucleotide reductase with flavin and phenosafranine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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